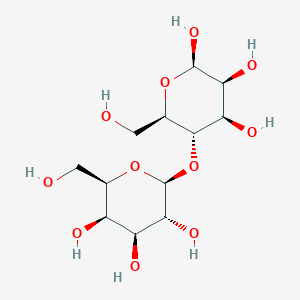

beta-Epilactose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

140461-59-2 |

|---|---|

Molecular Formula |

C12H22O11 |

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11-,12+/m1/s1 |

InChI Key |

GUBGYTABKSRVRQ-GAXRGOLKSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Beta Epilactose

Chemical Derivation Methodologies

Chemical synthesis of beta-epilactose, while feasible, is often challenging. doi.org It typically involves multiple steps and requires careful control of reaction conditions.

Large-scale chemical production of epilactose (B123685) presents several challenges. google.com The multi-step nature of the synthesis often requires the use of numerous reagents, leading to more complex purification processes. researchgate.net However, some synthetic routes have been designed to produce high-purity intermediates that can be used in subsequent steps without extensive purification, making them more suitable for large-scale preparation. ccspublishing.org.cnpatsnap.com Despite these advancements, the enzymatic approach is often considered more feasible for large-scale production due to its one-step reaction process. doi.org

Enzymatic Production Systems

Enzymatic synthesis of this compound from lactose (B1674315) offers a direct and highly specific method, primarily utilizing the enzyme cellobiose (B7769950) 2-epimerase. doi.orgresearcher.life This method is considered a more environmentally friendly approach for production. researchgate.net

Cellobiose 2-epimerase (CEase) is a key enzyme in the production of epilactose from lactose. doi.orgresearcher.lifeuminho.pt It catalyzes the reversible epimerization of the glucose unit at the reducing end of β-1,4-linked disaccharides, such as lactose, to a mannose residue, thereby forming epilactose. mdpi.comrcsb.orgoup.comnih.gov This enzyme has been identified in various microorganisms, including anaerobes like Ruminococcus albus and aerobes such as Flavobacterium johnsoniae and Caldicellulosiruptor saccharolyticus. doi.orgnih.govncats.ioacs.org The use of CEase from aerobic organisms is particularly advantageous for industrial applications as they are generally easier to cultivate on a large scale. nih.gov Recombinant CEase produced in hosts like Saccharomyces cerevisiae and Escherichia coli has been successfully used for epilactose synthesis. researcher.lifeuminho.pt

Cellobiose 2-epimerases exhibit a broad substrate specificity, acting on various β-1,4-linked oligosaccharides. mdpi.com They catalyze the reversible epimerization of cellobiose to 4-O-β-D-glucopyranosyl-D-mannose and lactose to epilactose. doi.orgtandfonline.com The enzyme from Rhodothermus marinus (RmCE) is known to convert d-glucose (B1605176) residues to d-mannose (B1359870) residues at the reducing end of these oligosaccharides. mdpi.comrcsb.org While CEases primarily act on disaccharides, some, like the one from Caldicellulosiruptor saccharolyticus, can also accept monosaccharides as substrates. mdpi.com However, other CEases, such as those from various aerobic bacteria, have been shown to be inert towards monosaccharides like N-acetyl-D-glucosamine, N-acetyl-D-mannosamine, D-glucose, and D-mannose. nih.gov The epimerization reaction is reversible, meaning the enzyme can convert both the substrate and the product until an equilibrium is reached. doi.orgtandfonline.com For instance, RmCE can act on both cellobiose and its epimer, 4-O-β-d-mannosyl-d-glucose. rcsb.org

Table 1: Substrate Specificity of Various Cellobiose 2-Epimerases

| Enzyme Source | Substrates | Inert Substrates | Reference |

|---|---|---|---|

| Rhodothermus marinus | β-1,4-linked oligosaccharides (e.g., cellobiose, lactose), d-glucose, d-galactose | mdpi.comrcsb.org | |

| Bacteroides fragilis | Cello-oligosaccharides, lactose, β-mannobiose, globotriose | Monosaccharides (glucose, mannose, galactose, fructose, arabinose, xylose) | tandfonline.com |

| Various aerobes | Cellobiose, lactose, epilactose, β-1,4-mannobiose | N-acetyl-D-glucosamine, N-acetyl-D-mannosamine, D-glucose, D-mannose | nih.gov |

| Ruminococcus albus | Cellobiose, lactose | ncats.ioacs.org |

The epimerization at the C-2 position of the reducing end glucose or mannose residue by CEase proceeds through a proton abstraction-addition mechanism involving a cis-enediolate intermediate. rcsb.orgoup.comresearchgate.net Structural and functional studies of CEase from Rhodothermus marinus (RmCE) have provided significant insights into this mechanism. The catalytic site contains three crucial histidine residues. rcsb.org In the conversion of a D-mannose residue to a D-glucose residue, His-259 acts as a base, abstracting a proton from the C-2 position of the mannose residue. rcsb.orgoup.com This is facilitated by a hydrogen bond with His-200, which helps to depolarize the 2-OH group, leading to the formation of the cis-enediol intermediate. rcsb.org Subsequently, His-390 acts as an acid, donating a proton to the C2 atom of the intermediate to form the D-glucose residue. rcsb.org The reverse reaction, the conversion of a D-glucose residue to a D-mannose residue, is mediated by the same three histidines, but with their roles as acid/base catalysts reversed. rcsb.org The process also involves the rotation of the C2-C3 bond of the open-chain form of the sugar. rcsb.org

Cellobiose 2-Epimerase (CEase, EC 5.1.3.11) Catalysis

Mechanistic Enzymology of Epimerization at the C-2 Position

Proposed Catalytic Mechanism: Ring Opening, Deprotonation/Reprotonation, Carbon-Carbon Bond Rotation, and Ring Closure

The enzymatic conversion of lactose to this compound is catalyzed by cellobiose 2-epimerase (CEase), an enzyme that reversibly epimerizes the C2 position of the glucose residue at the reducing end of β-1,4-linked disaccharides. nih.govacs.orgnih.gov The catalytic mechanism is a multi-step process that does not require cofactors and proceeds via a cis-enediol intermediate. nih.govacs.org

The proposed mechanism involves four key stages:

Ring Opening: The process begins with the opening of the pyranose ring of the glucose moiety of lactose. This step is believed to be facilitated by a specific histidine residue that transfers a proton between the O5 and O1 atoms of the ligand. nih.gov

Deprotonation/Reprotonation: Following ring opening, a pair of histidine residues acts as general acid/base catalysts. nih.govresearchgate.net One histidine abstracts a proton from the C2 carbon of the glucose residue, while another facilitates the depolarization of the 2-OH group, leading to the formation of a cis-enediol intermediate. nih.govnih.gov

Carbon-Carbon Bond Rotation: The formation of the intermediate is coupled with the rotation of the C2-C3 bond of the open-form sugar. nih.govnih.gov This conformational change is crucial for repositioning the atoms for the subsequent reprotonation step.

Ring Closure: A proton is then donated to the C2 atom of the intermediate from the opposite side, resulting in the formation of a mannose residue. nih.govnih.gov The roles of the catalytic histidines are reversed for the conversion of mannose back to glucose. nih.govnih.gov Finally, the ring closes to form the stable pyranose structure of this compound (4-O-β-D-galactopyranosyl-D-mannopyranose). acs.orgresearchgate.net

This complex catalytic cycle is unique among sugar epimerases, as CEase is the sole enzyme known to catalyze the epimerization of unmodified oligosaccharides. tandfonline.com

Role of Conserved Catalytic Residues

The catalytic activity of cellobiose 2-epimerase relies on a set of highly conserved amino acid residues within its active site. nih.gov Structural and mutational analyses have identified a "triplet histidine center" as essential for the epimerization reaction. researchgate.net In the well-studied CEase from Rhodothermus marinus (RmCE), these critical residues are His-200, His-259, and His-390. nih.govacs.orgnih.gov

The specific roles of these histidines have been elucidated through crystallographic studies:

His-259 acts as a base, abstracting the H2 proton from the substrate's reducing end mannose or glucose residue. nih.govnih.govresearchgate.net

His-200 facilitates the formation of the cis-enediol intermediate by interacting with the 2-OH group via a hydrogen bond. nih.govnih.gov

His-390 acts as an acid, subsequently donating a proton to the C2 atom of the intermediate to complete the epimerization. nih.govnih.gov It is also implicated in the initial ring-opening and final ring-closing steps. nih.gov

These histidine residues are completely conserved across enzymes in the N-acetylglucosamine 2-epimerase (AGE) superfamily, to which CEases belong, underscoring their fundamental importance to the catalytic mechanism. nih.govresearchgate.net In addition to the catalytic histidines, other conserved residues, such as Trp-322 and Trp-385 in RmCE, play a crucial role in substrate binding through stacking interactions with the sugar rings, properly orienting the ligand within the catalytic site. nih.govnih.gov

Identification and Characterization of Microbial CEase Sources

The initial discovery of cellobiose 2-epimerase was in the bacterium Ruminococcus albus. nih.gov Since then, numerous CEases have been identified from a wide range of microbial sources, particularly those from thermophilic and extremophilic environments, which are often sought for their robust enzymes suitable for industrial applications. acs.orgtandfonline.com

Genetic Screening and Metagenomic Mining for Novel Enzymes

To discover new CEases with desirable properties such as high catalytic efficiency or thermostability, researchers have turned to culture-independent methods. oup.com Metagenomics has proven to be a powerful tool, allowing for the exploration of the genetic potential of unculturable microorganisms from diverse habitats. acs.orgoup.com

This approach involves:

Environmental DNA (eDNA) Extraction: DNA is directly isolated from environmental samples like thermal aquatic habitats, soil, or anaerobic sludge. acs.orgoup.comresearchgate.net

Gene Mining: The extracted eDNA is then screened for genes encoding CEases. This can be done through sequence-based screening, where the metagenomic library is searched for sequences with homology to known CEase genes using tools like BLASTx. acs.org Alternatively, a PCR-based approach using degenerate primers designed from conserved regions of known ce genes can amplify novel gene fragments from the eDNA. researchgate.net

Sequence Analysis and In Silico Characterization: Putative CEase genes are analyzed computationally to predict the properties of the encoded protein, such as its structure, stability, and conserved catalytic domains, before proceeding to experimental validation. acs.orgresearchgate.net

These methods have successfully identified novel CEase genes from phyla such as Acidobacteriota and Bacteroidetes, expanding the known diversity of these enzymes. nih.govresearchgate.net

Heterologous Expression and Purification of Recombinant CEases

Once a promising CEase gene is identified, the enzyme must be produced in sufficient quantities for characterization and application. This is typically achieved through heterologous expression, most commonly using the bacterium Escherichia coli as a host system. acs.orgnih.govresearcher.life The process involves cloning the CEase gene into an expression vector, such as pET28a, which often adds a polyhistidine-tag (His-tag) to the resulting protein to simplify purification. acs.org

The recombinant E. coli cells are cultured, and gene expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG). acs.org After cultivation, the cells are harvested and lysed to release the intracellular enzyme. The His-tagged recombinant CEase is then purified from the cell lysate using affinity chromatography, typically resulting in a highly pure and active enzyme preparation. acs.orggoogle.com The size and purity of the enzyme are confirmed using techniques like SDS-PAGE. acs.orgnih.gov This established workflow allows for the reliable production of various CEases for detailed biochemical analysis. acs.orggoogle.comfrontiersin.org

Enzymatic Performance Parameters: Optimum pH, Temperature, Thermostability, and Kinetic Constants (kcat, Km)

The suitability of a cellobiose 2-epimerase for industrial this compound production is determined by its enzymatic performance under process conditions. Key parameters include the enzyme's optimal pH and temperature, its stability over time at operating temperatures (thermostability), and its kinetic efficiency. CEases from different microbial sources exhibit a wide range of these properties. For instance, enzymes from thermophilic organisms like Rhodothermus marinus and Caldicellulosiruptor saccharolyticus show high optimal temperatures, whereas those from mesophiles like Pedobacter heparinus are more suited for lower-temperature applications. tandfonline.comresearchgate.netresearchgate.net A novel CEase (CEM) identified from a thermal metagenome demonstrated exceptionally high catalytic turnover (kcat). acs.org

Table 1: Performance Parameters of Cellobiose 2-Epimerases from Various Microbial Sources :--|:--|:--|:--|:--|:--|:-- | Organism | Optimum pH | Optimum Temperature (°C) | K_m_ (mM) | k_cat_ (s⁻¹) | Thermostability | Reference(s) | | Acidobacteriota bacterium (Acba-CE) | 6.0 | 60 | 147.4 | 35.02 | Rapid inactivation at pasteurization temperatures | nih.govfrontiersin.orgresearchgate.net | | Metagenome (CE_M_) | 7.0 - 8.0 | 60 | - | 9832 | Half-life of 19h at 60°C; 5.3h at 70°C | acs.org | | Rhodothermus marinus | 6.3 | 80 | 28.8 | 111 | Stable up to 80°C for 30 min | tandfonline.comresearchgate.net | | Ruminococcus albus | 7.5 | 30 | 33 | 52.1 | - | researchgate.net | | Pedobacter heparinus | 6.3 | 35 | 24.5 | 5.43 | - | researchgate.net | | Dictyoglomus thermophilum (Dith-CE) | 7.0 | 85 | 235.2 | 3.98 | Half-life of 99h at 70°C; 27.7h at 75°C | researchgate.netnih.gov | | Caldicellulosiruptor obsidiansis | 7.5 | 70 | - | - | Half-life of 8.1h at 75°C | researchgate.net |

Bioprocess Optimization for Enhanced Production Yields

Maximizing the conversion of lactose to this compound requires the optimization of the entire bioprocess. A key goal is to achieve a high product yield in a short amount of time. For example, the novel enzyme CEM reached its maximum conversion yield of 26% in just 15 minutes. acs.org Optimization strategies often focus on reaction conditions, enzyme immobilization, and reactor design.

One approach is to tailor the process to specific applications, such as the in-situ conversion of lactose in dairy products. The CEM enzyme was successfully used to transform lactose in milk and whey samples, achieving a 27% conversion to epilactose. acs.org Similarly, the Acba-CE from an Acidobacteriota bacterium achieved a 28.5% conversion in milk at refrigeration temperatures, demonstrating its potential for creating low-lactose, prebiotic-enriched dairy products. researchgate.net

For continuous and large-scale production, enzyme immobilization is a valuable strategy. Immobilizing the enzyme, for instance in the form of cross-linked enzyme aggregates (CLEAs) or entrapped in calcium-alginate beads, can enhance its stability and allow for its reuse over multiple reaction cycles. researchgate.netmbl.or.kr Furthermore, the use of enzyme membrane reactors (EMRs) offers a method for continuous production. In an EMR setup, the enzyme is retained by a membrane while the substrate is continuously fed and the product is removed, leading to significantly higher enzyme productivity compared to batch processes. mdpi.com Optimization of these bioprocesses, potentially guided by in silico modeling, is crucial for the efficient and economical industrial production of this compound. mdpi.com

Influence of Enzyme Concentration, Substrate Concentration, and Reaction Time

The efficiency of this compound synthesis is significantly affected by key reaction parameters, including the concentrations of the enzyme and the substrate (lactose), as well as the duration of the reaction. The interplay between enzyme and substrate concentration is crucial for maximizing product yield. For instance, studies using crude recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus showed that epilactose production increased with higher lactose concentrations up to 270 g/L, reaching a product concentration of 31.7 g/L. uminho.pt However, the highest percentage yield (24%) was achieved at a lower lactose concentration of 15 g/L. uminho.pt

Reaction time is another critical factor, as enzymatic conversions are typically equilibrium reactions. google.com The production of epilactose often reaches a maximum level before either stabilizing or decreasing due to the formation of other by-products, such as lactulose (B1674317), especially with bifunctional enzymes. doi.org For example, using a novel CE from a thermal aquatic metagenome (CEM), the conversion of ~22% of lactose to epilactose was recorded within just 5 minutes, reaching an equilibrium state with a 26% conversion after 15 minutes. acs.org In another study, the maximum epilactose production (13.5 g/L) was achieved after 90 minutes of reaction time, after which the concentration stabilized. uminho.pt

The concentration of the enzyme itself also plays a direct role. A study optimizing the selective hydrolysis of residual lactose using β-galactosidase from Aspergillus niger identified an optimal enzyme concentration of 128 U/mL, which, combined with a pH of 4.41 and a 45-minute reaction time, achieved 98.8% lactose hydrolysis with minimal epilactose loss. uminho.pt Similarly, the production of epilactose and lactulose was shown to be dependent on the enzyme dosage of CbCEP or RfCEP (from Caldicellulosiruptor bescii and Roseburia faecis, respectively). unit.no

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Enzyme Source | Substrate Conc. | Enzyme Conc. | Time | Temperature | pH | Result (Conversion/Yield) | Citation |

|---|---|---|---|---|---|---|---|

| Metagenome (CEM) | 70 mg/mL Lactose | 40 U/mL | 15 min | 60°C | 7.0-8.0 | 26% conversion | acs.org |

| Caldicellulosiruptor saccharolyticus | 50 g/L Lactose | Not specified | 90 min | 80°C | 7.5 | 27% yield (13.5 g/L) | uminho.pt |

| Caldicellulosiruptor bescii (CbCEP) | 50 g/L Lactose | 1.5 µM | 24 h | 30°C | 7.0 | 35% yield (epilactose) | unit.noresearchgate.net |

| Caldicellulosiruptor bescii (CbCEP) | 50 g/L Lactose | 1.5 µM | 24 h | 70°C | 7.0 | 24.7% yield (epilactose) | unit.noresearchgate.net |

| Acidobacteriota bacterium (Acba-CE) | 100 mM Lactose | 0.5 mg/mL | 2 h | 50°C | 6.0 | 28% conversion | frontiersin.org |

Strategies for Improving Catalytic Efficiency and Conversion Rates

Several strategies are being explored to enhance the efficiency and conversion rates of enzymatic epilactose production, addressing limitations such as enzyme stability and equilibrium constraints. doi.orggoogle.com

Enzyme Discovery and Engineering : A primary strategy involves identifying new cellobiose 2-epimerases (CEs) with superior properties. For example, a CE from Treponema brennaborense (Trbr-CE) showed the highest catalytic efficiency reported at the time, with high activity even at low temperatures. acs.org Similarly, a novel CE (CEM) from a thermal aquatic metagenome was found to be highly efficient, with a turnover number (kcat) of 9832 s−1. acs.org Molecular modification of existing enzymes is another approach. For instance, a Y114E mutation in the CE from Caldicellulosiruptor saccharolyticus was shown to alter the product ratio, favoring the by-product lactulose over epilactose at high temperatures. doi.orgresearchgate.net

Downstream Processing and Purification : Since the enzymatic conversion from lactose is an equilibrium reaction, a significant amount of unreacted lactose remains. google.comgoogle.com An effective strategy to improve the purity of the final product involves the selective removal of this residual lactose. This can be achieved by using β-galactosidase, an enzyme that preferentially hydrolyzes lactose over epilactose under specific conditions. uminho.ptgoogle.com One study achieved 98.8% lactose hydrolysis while only losing 3.8% of the epilactose. uminho.pt Following hydrolysis, the resulting monosaccharides (glucose and galactose) can be removed through fermentation with yeast, such as Saccharomyces cerevisiae. mdpi.comuminho.pt This two-step purification process has been shown to result in an epilactose purity of 87% with a 76.4% yield. mdpi.comuminho.pt Crystallization can also be used to preferentially remove lactose due to its lower solubility compared to epilactose. google.comresearchgate.net

Immobilization and Whole-Cell Biocatalysis : To improve enzyme stability and reusability, researchers have explored immobilization techniques and the use of whole-cell biocatalysts. doi.org Expressing CE in a food-grade host like Bacillus subtilis allows the entire permeabilized cell to be used as a catalyst. researchgate.netresearchgate.net This approach avoids costly enzyme purification and can enhance operational stability. Using permeabilized recombinant B. subtilis, 66.9 g/L of epilactose was produced from a 300 g/L whey powder solution in just one hour. researchgate.netresearchgate.net

Integration of Enzymatic Production in Biorefinery Frameworks

The production of this compound is well-suited for integration within biorefinery frameworks, particularly those associated with the dairy industry. dntb.gov.ua This approach focuses on valorizing low-cost, abundant feedstocks and creating value-added products. researchgate.netresearchgate.net

A key aspect of this integration is the use of cheese whey or whey permeate as the primary substrate. researchgate.netresearchgate.net Whey, a major by-product of cheese manufacturing, is rich in lactose and its disposal can be an environmental concern. acs.org Using whey as a feedstock for epilactose production provides a sustainable outlet for this by-product, converting it into a functional food ingredient. researchgate.netresearchgate.netresearchgate.net Studies have successfully demonstrated the production of epilactose from whey permeate and whey powder solutions. researchgate.netresearchgate.netresearchgate.net For example, a 5-liter scale reaction using cheese-whey permeate (50 g/L lactose) yielded 14.9 g/L of epilactose at 30°C. unit.noresearchgate.net

For application in the food industry, the production process must often utilize food-grade (GRAS) microorganisms. uminho.ptresearchgate.net Significant progress has been made in expressing CEs in hosts like Saccharomyces cerevisiae and Bacillus subtilis. mdpi.comuminho.ptresearchgate.net This allows for the development of food-grade processes where either the purified enzyme or the whole recombinant cells can be used to produce epilactose. mdpi.comuminho.ptresearchgate.net

Advanced bioreactor configurations, such as Enzyme Membrane Bioreactors (EMRs), also offer a path for integration. EMRs can retain the enzyme for continuous use while allowing the product to be selectively removed, which can enhance productivity. nih.gov However, one study noted that epilactose production in an EMR using milk ultrafiltrate was lower (18.5%) compared to other methods, indicating a need for further optimization. nih.gov

Comparative Analysis of Chemical and Enzymatic Synthesis Efficacies

The synthesis of this compound can be approached through either chemical or enzymatic routes, with each method presenting distinct advantages and disadvantages.

Chemical Synthesis : The chemical conversion of lactose to epilactose can occur through the Lobry de Bruyn-Alberda van Ekenstein transformation, which is a base- or acid-catalyzed reaction that proceeds via an enolization mechanism. doi.org This transformation typically occurs during the thermal treatment of milk or lactose solutions, especially at an increased pH. doi.org However, chemical methods for producing epilactose are generally considered difficult and challenging. doi.orggoogle.com These reactions often lack specificity, leading to the formation of by-products, including lactulose, which complicates the purification process. doi.orggoogle.com

Enzymatic Synthesis : The enzymatic pathway is the most common and preferred method for epilactose production. doi.orggoogle.com It relies on the enzyme cellobiose 2-epimerase (CE), which directly converts lactose to epilactose in a single-step reaction. doi.orgresearchgate.net This biocatalytic approach is considered a greener and more sustainable alternative, as it operates under mild conditions of temperature and pH and avoids the use of harsh chemical reagents. researchgate.net

A major drawback of the enzymatic method is that the reaction is governed by equilibrium. google.com Consequently, the complete conversion of lactose into epilactose is not achievable. google.com Typical conversion yields range from 20% to 35%, leaving a substantial amount of unreacted lactose in the final mixture. doi.orgacs.orgunit.no This necessitates subsequent purification steps, such as enzymatic hydrolysis of the remaining lactose or chromatography, to obtain high-purity epilactose. google.comgoogle.comresearchgate.net Despite this, the high specificity and milder reaction conditions make enzymatic synthesis more efficient and practical for industrial applications compared to chemical routes. doi.org

Table 2: Comparison of Chemical and Enzymatic Synthesis of this compound

| Feature | Chemical Synthesis | Enzymatic Synthesis | Citations |

|---|---|---|---|

| Method | Lobry de Bruyn-Alberda van Ekenstein transformation | One-step epimerization using Cellobiose 2-epimerase (CE) | doi.org |

| Conditions | Harsh (e.g., high temperature, alkaline pH) | Mild (e.g., physiological temperature and pH) | doi.org |

| Specificity | Low; produces by-products like lactulose | High; specific conversion of lactose to epilactose | doi.orggoogle.com |

| Efficacy/Yield | Generally low and difficult to control | Equilibrium-limited, typically 20-35% conversion | doi.orggoogle.comacs.orgunit.no |

| Purification | Complex due to multiple by-products | Necessary to remove unreacted lactose | google.comgoogle.comresearchgate.net |

| Sustainability | Requires more energy and chemical reagents | Considered a "greener," more sustainable approach | researchgate.net |

Advanced Purification and Isolation Methodologies

Challenges Associated with Beta-Epilactose Purification

The primary challenge in purifying this compound lies in its close structural resemblance to lactose (B1674315), from which it is derived. researchgate.net Both are disaccharides and isomers, making their separation by conventional methods difficult. google.comchromatographyonline.com Enzymatic synthesis of this compound from lactose is an equilibrium-driven reaction, meaning the final product is a mixture containing significant amounts of unreacted lactose. google.com This necessitates downstream purification to isolate this compound to a usable purity. google.com Traditional chromatographic techniques, while effective, can be time-consuming, expensive, and may involve the use of harsh chemicals. google.com Furthermore, the similar behavior of lactose and this compound during purification processes like chromatography complicates their efficient separation. researchgate.net

Another significant hurdle is the large-scale production and subsequent purification of this compound. While enzymatic production methods are established, scaling these up and developing cost-effective, high-yield purification strategies remains an area of active research. google.com The need for large quantities of highly purified this compound for biological and preclinical studies drives the development of more efficient purification methodologies. researchgate.net

Integrated Multi-Step Purification Protocols for High Purity

To overcome the challenges of this compound purification, integrated multi-step protocols have been developed. These protocols combine various techniques to selectively remove contaminants, including unreacted lactose, other disaccharides, and monosaccharide byproducts, ultimately yielding high-purity this compound. researchgate.netcsic.esnih.gov A general schematic of a multi-step purification process is illustrated below:

| Step | Description | Purpose |

| 1 | Enzymatic Synthesis | Conversion of lactose to a mixture containing this compound using a cellobiose (B7769950) 2-epimerase. |

| 2 | Selective Removal of Lactose | Employing techniques like crystallization, enzymatic hydrolysis, or microbial fermentation to remove unreacted lactose. |

| 3 | Elimination of Monosaccharides | Removing glucose and galactose resulting from lactose hydrolysis, often through yeast fermentation. |

| 4 | Final Polishing | Using chromatographic methods to achieve the desired high purity of this compound. |

This table provides a generalized overview of a typical multi-step purification protocol for this compound.

A crucial phase in the purification process is the selective removal of the abundant unreacted lactose. Several strategies have been effectively employed to achieve this separation.

One effective method for the initial removal of a significant portion of unreacted lactose is crystallization. researchgate.netgoogle.comtandfonline.com This technique leverages the lower solubility of lactose compared to this compound. google.com By carefully controlling conditions such as temperature and concentration, lactose can be preferentially precipitated from the reaction mixture.

For instance, after enzymatic conversion, concentrating the solution and cooling it to around 6°C for an extended period (e.g., 72 hours) can induce lactose crystallization. researchgate.net This step can significantly reduce the lactose content, thereby enriching the concentration of this compound in the remaining solution. google.com While effective for bulk removal, crystallization alone is often insufficient to achieve high purity due to the inhibitory effect of this compound on lactose crystallization as its concentration increases. google.com Therefore, it is typically used as a preliminary purification step.

A highly selective method for eliminating residual lactose involves the use of β-galactosidases. researchgate.netgoogle.comnih.gov These enzymes specifically catalyze the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose, while having minimal or no activity towards this compound. google.comuminho.pt This enzymatic specificity is the cornerstone of this purification step.

Several commercial β-galactosidases from different microbial sources have been screened to identify those with the highest selectivity for lactose. researchgate.netuminho.pt For example, β-galactosidases from Bifidobacterium bifidum and Aspergillus oryzae have demonstrated high efficacy in hydrolyzing lactose with limited impact on this compound. researchgate.netnih.govnih.gov The reaction conditions, such as pH and temperature, are optimized to maximize lactose hydrolysis while preserving the this compound. uminho.ptnih.gov This enzymatic treatment effectively converts the contaminating lactose into easily removable monosaccharides. google.com

| β-Galactosidase Source | Key Characteristics | Reference |

| Bifidobacterium bifidum | High lactose hydrolysis capacity with low activity towards this compound. researchgate.netnih.gov | researchgate.netnih.gov |

| Aspergillus oryzae | Effective for lactose hydrolysis under specific pH and temperature conditions. nih.govscielo.br | nih.govscielo.br |

| Bacillus circulans | Shows reduced enzymatic activity towards lactulose (B1674317) and high activity towards lactose. researchgate.net | researchgate.net |

This table highlights some β-galactosidases used for the selective hydrolysis of lactose during this compound purification.

An innovative approach to purify this compound involves selective fermentation using microorganisms that preferentially consume lactose as a carbon source. google.com This method offers a biological route to deplete lactose from the mixture, thereby enriching the this compound content. google.com

The process involves introducing a specific microorganism, such as certain strains of bacteria, into the mixture containing this compound and lactose. google.com These selected microbes metabolize lactose for growth, leaving the non-metabolizable this compound behind in a purer form. google.com This strategy has the potential to achieve high purity levels, with some methods reporting a final product with over 95% purity. google.com The selection of the microorganism is critical to ensure it does not consume this compound. google.com

Following the enzymatic hydrolysis of lactose, the resulting monosaccharides, glucose and galactose, must be removed. A common and effective method for this is microbial fermentation, typically using yeast such as Saccharomyces cerevisiae. researchgate.netnih.gov

Saccharomyces cerevisiae readily consumes glucose and, to some extent, galactose, converting them into ethanol (B145695) and carbon dioxide, which can be easily removed from the mixture. researchgate.netnih.gov This step is crucial for obtaining a pure disaccharide fraction. researchgate.net The fermentation conditions are controlled to ensure the complete removal of monosaccharides without affecting the this compound. researchgate.net This "digestion" of monosaccharides by yeast is a key step in several established purification protocols. tandfonline.comnih.gov Following fermentation, further purification steps like chromatography may be employed to achieve the final desired purity of this compound. unit.noresearchgate.net

Chromatographic Separation Techniques for Final Purification

Chromatography is indispensable for achieving the highest purity of epilactose (B123685), particularly for separating it from its isomer, lactose. researcher.lifenih.gov Most purification approaches rely on techniques like high-performance liquid chromatography (HPLC) and ion-exchange resins. uminho.pt

Ion-exchange chromatography is a key technique used in the final stages of epilactose purification. nih.govresearchgate.net After preliminary treatments such as enzymatic hydrolysis and yeast fermentation to remove most of the lactose and resulting monosaccharides, a solution enriched in epilactose is obtained. unit.no This solution is then passed through a column containing an ion-exchange resin.

Specifically, cation-exchange resins, such as those in the sodium (Na-form) or calcium (Ca2+) form, are frequently used. nih.govresearchgate.net The separation is based on the differential interaction of the sugar molecules with the charged resin. This method effectively separates the disaccharide fraction (epilactose) from any remaining monosaccharides or other charged impurities. google.com One established purification procedure incorporates column chromatography with a Na-form cation exchange resin as the final step to achieve an epilactose purity of 91.1%. nih.gov Combining enzymatic degradation of lactose, yeast fermentation, and cation exchange chromatography has been shown to produce epilactose with a purity greater than 98%. researchgate.netresearchgate.net

Ligand-exchange chromatography is a powerful and highly effective method for the challenging separation of epilactose from lactose. researcher.lifeuni-hohenheim.de Given that these two sugars are isomers with very similar physical properties, separation by other means is difficult. uminho.ptresearcher.life This technique is often employed in semi-preparative HPLC systems. researcher.lifeuni-hohenheim.de

The separation occurs on a column where the stationary phase consists of a polymer resin loaded with metal ions, such as lead (Pb²⁺) or calcium (Ca²⁺). uminho.ptresearchgate.net The sugars in the mobile phase interact with the immobilized metal ions, forming transient complexes. The subtle differences in the stereochemistry of the hydroxyl groups in lactose and epilactose lead to different strengths and stabilities of these complexes, resulting in different retention times on the column and allowing for their separation. researchgate.netresearchgate.net Research has shown that ligand-exchange chromatography can effectively separate residual lactose from the epilactose mixture after initial purification steps like crystallization. researcher.lifeuni-hohenheim.deresearchgate.net A study using a Pb²⁺ column at 85°C successfully separated lactose and epilactose fractions. researchgate.net

For obtaining high amounts of highly purified epilactose required for biological studies, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. researcher.lifeuni-hohenheim.de This technique scales up the principles of analytical HPLC to process larger quantities of material. google.com

Often, preparative HPLC systems for epilactose purification utilize ligand-exchange columns (as described in 3.2.3.2) due to their excellent resolving power for sugar isomers. researcher.liferesearchgate.netresearchgate.net For example, a semi-preparative HPLC system using a Eurokat Pb²⁺ column has been optimized to achieve an epilactose purity of 99% with a total yield of 51% after prior removal of some lactose by crystallization. researcher.lifeuni-hohenheim.deresearchgate.net The conditions, including column temperature, flow rate, and sample concentration, are carefully controlled to maximize separation efficiency. google.comresearchgate.net This method allows for the collection of distinct fractions, separating the main epilactose fraction from mixed fractions and the lactose fraction. researchgate.net

Evaluation of Purification Efficiency: Purity and Recovery Yields

Several studies have reported detailed purification schemes with corresponding efficiency data. These often involve a combination of enzymatic lactose hydrolysis, microbial digestion of monosaccharides, and one or more chromatographic steps.

A two-step, food-grade process involving β-galactosidase treatment followed by yeast fermentation resulted in an epilactose purity of 87% with a high recovery yield of 76.4%. uminho.pt

A more complex four-step method that included crystallization, β-galactosidase hydrolysis, yeast digestion, and finally ion-exchange chromatography achieved a purity of 91.1% with a recovery yield of 42.5%. nih.govresearchgate.net

Another approach combined crystallization with semi-preparative HPLC using a ligand-exchange column to reach an exceptional purity of 99%, though the recovery yield was 51%. researcher.liferesearchgate.net

A process utilizing β-galactosidase, yeast treatment, and an Amberlite resin achieved 95.0% purity and a 69.2% yield. uminho.pt

An enzymatic route using a recombinant Bacillus subtilis, followed by yeast fermentation and cation exchange chromatography, produced epilactose with a purity of over 98%, but with a lower recovery yield of 24.0%. researchgate.netunit.no

A method incorporating crystallization, β-galactosidase treatment, and activated carbon purification achieved 98% purity with a 66.47% recovery. nih.gov

The table below summarizes the efficiency of various reported purification strategies for this compound.

| Purification Strategy | Purity (%) | Recovery Yield (%) | Reference(s) |

| β-galactosidase + Yeast (S. cerevisiae) Treatment | 87.0 | 76.4 | uminho.pt |

| Crystallization + β-galactosidase + Yeast + Activated Carbon | 98.0 | 66.47 | nih.gov |

| β-galactosidase + Yeast + Cation Exchange Chromatography | >98.0 | 24.0 | researchgate.netunit.no |

| Crystallization + Semi-preparative HPLC (Ligand-Exchange) | 99.0 | 51.0 | researcher.liferesearchgate.net |

| Crystallization + β-galactosidase + Yeast + Ion Exchange Chromatography | 91.1 | 42.5 | nih.govresearchgate.net |

| β-galactosidase + Yeast + Amberlite CR1320 Ca²⁺ resin | 95.0 | 69.2 | uminho.pt |

Scalability Considerations for Industrial Implementation

The transition of this compound (β-epilactose) from a high-cost, research-grade compound to a commercially viable functional food ingredient hinges on the development of scalable and cost-effective production and purification methodologies. google.comdoi.org Currently, large-scale production of epilactose has not been fully realized, with significant economic and technical hurdles to overcome. google.com The primary impetus for industrialization is its potential as a valuable prebiotic, which can be produced from lactose, an abundant and inexpensive byproduct of the dairy industry, particularly from whey. google.comunit.no

A major challenge in the industrial production of β-epilactose is its purification. nih.govresearcher.life The enzymatic conversion of lactose using cellobiose 2-epimerases (CEs) is the most promising route for large-scale synthesis. doi.org However, these enzymes are equilibrium-dependent, meaning the reaction does not proceed to completion, resulting in a mixture containing epilactose, unreacted lactose, and sometimes lactulose. google.com The purification of epilactose from this mixture is difficult due to its similar physicochemical properties to the starting material, lactose. researcher.liferesearchgate.net Traditional laboratory-scale purification methods, such as semi-preparative high-performance liquid chromatography (HPLC), are too expensive, time-consuming, and yield-inefficient for industrial application. google.comresearchgate.net

To address these scalability challenges, several innovative, food-grade purification strategies are under investigation, focusing on enzymatic and microbial processes that are more suitable for industrial implementation. uminho.pt One of the most promising approaches is a two-step process designed to be scalable. uminho.pt The first step involves the selective hydrolysis of the unreacted lactose using a β-galactosidase enzyme that has a high affinity for lactose but a low affinity for epilactose. nih.govuminho.pt In the second step, the resulting monosaccharides (glucose and galactose) are consumed and removed by fermentation with a suitable microorganism, such as baker's yeast (Saccharomyces cerevisiae). uminho.ptnih.gov This integrated approach avoids harsh chemicals and complex chromatographic separations. uminho.pt

Another advanced strategy involves the use of selective fermentation in a single step to remove unwanted disaccharides. google.com This patented method utilizes a microorganism that preferentially consumes lactose and lactulose as its carbon source, leaving behind a purified or highly enriched epilactose solution. google.com This process can reportedly achieve a final product with a purity of over 95%. google.com

Research has also focused on optimizing the enzymatic production step itself to improve downstream processing. This includes:

Enzyme Selection: Identifying thermostable CEs, such as the one from Caldicellulosiruptor sp. Rt8.B8, which are suitable for industrial conditions. nih.gov

Host System Development: Using food-grade expression hosts like Bacillus subtilis to produce recombinant CEs, which circumvents regulatory issues associated with non-GRAS (Generally Recognized as Safe) organisms and allows whole cells to be used as biocatalysts. unit.nonih.govresearchgate.net

Process Parameter Optimization: Research into temperature-tunable enzymes, like CbCEP from Caldicellulosiruptor bescii, allows for the control of product ratios. unit.no For instance, at 30°C, lactose conversion primarily yields epilactose, whereas at 70°C, lactulose becomes the predominant product, enabling tailored production based on industrial needs. unit.no

These advancements in enzymatic and microbial purification technologies are critical for creating an economically viable and sustainable industrial-scale production pipeline for this compound, transforming it from a rare sugar into an accessible functional ingredient.

Table 1: Comparison of Advanced Purification Strategies for this compound

| Purification Strategy | Key Process Steps | Reported Purity | Reported Yield | Suitability for Industrial Scale | Citations |

|---|

| Two-Step Food-Grade Process | 1. Selective enzymatic hydrolysis of lactose with β-galactosidase. 2. Removal of monosaccharides via fermentation with S. cerevisiae. | 87% | 76.4% | High | uminho.pt | | Selective Fermentation | Use of a microorganism that preferentially consumes residual lactose and lactulose. | >95% | Not specified | High | google.com | | Multi-Step with Food-Grade Host | 1. Enzymatic conversion using recombinant B. subtilis. 2. β-galactosidase hydrolysis. 3. Yeast treatment. 4. Cation exchange chromatography. | >98% | 24% | Moderate to High | unit.noresearchgate.netresearchgate.net | | Crystallization & Chromatography | 1. Removal of some residual lactose by crystallization at low temperature. 2. Separation of remaining lactose via ligand-exchange chromatography. | 99% | 51% | Low (due to cost and complexity of chromatography) | researcher.liferesearchgate.netresearchgate.net | | Multi-Step with Activated Carbon | 1. Crystallization. 2. β-galactosidase treatment. 3. S. cerevisiae fermentation. 4. Activated carbon purification. | 98% | 66.5% | Moderate | nih.gov |

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the precise atomic structure and connectivity of beta-epilactose. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information on its configuration, glycosidic linkage, and molecular weight, and enable differentiation from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural elucidation of carbohydrates. nih.gov Both ¹H and ¹³C NMR spectra provide critical information regarding the monosaccharide composition, anomeric configuration (α or β), and the specific linkage between the sugar units. nih.govlibretexts.org

For this compound, which consists of a β-D-galactopyranosyl unit linked to a D-mannose (B1359870) unit, NMR analysis confirms several key structural features. The determination of the anomeric configuration relies heavily on the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2). A large coupling constant, typically in the range of 7–9 Hz, is characteristic of a diaxial relationship between H-1 and H-2, which confirms the β-configuration of the galactopyranosyl residue. researchgate.net

The position of the glycosidic linkage is established using two-dimensional NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment. researchgate.net This technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. For this compound, a distinct cross-peak in the HMBC spectrum between the anomeric proton of the galactose unit (Gal H-1) and carbon-4 of the mannose unit (Man C-4) unequivocally confirms the β-(1→4) linkage. researchgate.net Furthermore, glycosylation causes a significant downfield shift (4–10 ppm) in the ¹³C NMR spectrum for the carbons involved in the linkage (Gal C-1 and Man C-4) compared to their chemical shifts in the free monosaccharides, providing secondary confirmation of the linkage site. researchgate.net

| Parameter | Nucleus | Typical Value/Observation for β-Galactopyranosyl Unit | Structural Significance |

| Anomeric Proton Chemical Shift | ¹H | δ ≈ 4.4-4.7 ppm | Indicates the chemical environment of the anomeric proton. |

| Anomeric Carbon Chemical Shift | ¹³C | δ ≈ 103-105 ppm | Characteristic chemical shift for a β-anomeric carbon. |

| Coupling Constant (³J(H1,H2)) | ¹H-¹H | 7-9 Hz | Confirms the diaxial orientation of H-1 and H-2, defining the β-configuration. |

| Glycosylation Shift (Linkage) | ¹³C | Downfield shift of 4-10 ppm at C-4 of mannose | Confirms the C-4 position of the mannose unit as the linkage site. |

| HMBC Correlation | ¹H-¹³C | Correlation between Gal H-1 and Man C-4 | Directly establishes the (1→4) glycosidic bond between the two monosaccharide units. |

Note: The table presents typical and representative data for β-galactopyranosyl units to illustrate analytical principles, as specific experimental datasets for pure this compound are not widely published.

Mass Spectrometry (MS) for Molecular Fingerprinting and Isomeric Differentiation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns. nih.gov For this compound, MS confirms the molecular formula C₁₂H₂₂O₁₁, corresponding to a molecular weight of 342.3 g/mol . However, differentiating this compound from its isomers, such as lactose (B1674315) (4-O-β-D-galactopyranosyl-D-glucose) and lactulose (B1674317) (4-O-β-D-galactopyranosyl-D-fructose), is a significant challenge for basic MS, as they all share the same mass. researchgate.net Advanced MS techniques are therefore required for isomeric differentiation. nih.govfigshare.com

Electrospray Ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like disaccharides to be ionized into the gas phase with minimal fragmentation, typically as adducts with ions like sodium ([M+Na]⁺) or chloride ([M+Cl]⁻). nih.govnih.gov Tandem mass spectrometry (MS/MS or MSn) takes this a step further by selecting a specific precursor ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions. researchgate.net

While isomers like lactose and epilactose (B123685) often produce similar fragmentation patterns, subtle differences in the relative abundances of fragment ions can be used as a molecular fingerprint. researchgate.net Research on lactose isomers has shown that forming specific adducts, such as formate (B1220265) adducts ([M+HCOO]⁻) in negative ion mode, can help in their differentiation. researchgate.net By carefully controlling the fragmentation energy in an ion trap mass spectrometer (ITMS), a multi-stage fragmentation (MSn) analysis can be performed, generating a unique fragmentation tree that aids in identifying the specific isomer. researchgate.netresearchgate.net For example, the formate adduct at m/z 387 can be isolated and fragmented to produce the deprotonated molecule [M-H]⁻ at m/z 341, which can be further fragmented to yield characteristic ions at m/z 161 and 179. researchgate.net The relative intensities of these ions can differ between isomers, enabling their distinction. researchgate.net

| Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) | Significance for Isomeric Differentiation |

| ESI-MS/MS (Negative Mode) | [M+HCOO]⁻ (387) | [M-H]⁻ (341) | Isolation and fragmentation of a specific adduct. |

| ESI-MS³ (Negative Mode) | [M-H]⁻ (341) | 179, 161 | Generation of characteristic cross-ring and glycosidic cleavage fragments. The relative abundance of these product ions serves as a fingerprint to differentiate between isomers like lactose and epilactose. |

Traveling Wave Ion Mobility Spectrometry (TWIMS) is an advanced analytical technique that, when coupled with mass spectrometry, provides an orthogonal dimension of separation based on the size, shape, and charge of an ion. nih.govowlstonemedical.com Ions are propelled through a gas-filled cell by a series of voltage waves. nih.gov An ion's velocity, and thus its drift time through the cell, depends on its rotationally averaged collision cross-section (CCS)—a value that reflects its three-dimensional shape. nih.gov

This technique is exceptionally well-suited for separating isomers. mdpi.com Although this compound and its isomer lactose have identical masses, their three-dimensional structures are slightly different due to the epimerization at the C-2 position of the reducing sugar. This subtle difference in shape leads to different CCS values. mdpi.com Consequently, when a mixture of these isomers is analyzed by TWIMS-MS, they will exhibit different drift times in the ion mobility cell, allowing them to be resolved as distinct peaks before they even reach the mass analyzer. researchgate.net The ability to measure an experimental CCS value provides a highly specific and quantitative parameter that can be used to confidently identify and differentiate this compound from other isomeric disaccharides. nih.govnih.gov

| Compound | Molecular Weight (Da) | m/z (e.g., [M+Na]⁺) | Expected TWIMS Result | Significance |

| This compound | 342.3 | 365.1 | Distinct Drift Time 1 → Unique CCS Value 1 | The unique 3D shape results in a specific CCS value, enabling separation and identification. |

| Lactose (Isomer) | 342.3 | 365.1 | Distinct Drift Time 2 → Unique CCS Value 2 | Despite having the same mass, the different 3D shape leads to a different CCS value, allowing it to be resolved from this compound. |

Chromatographic Analytical Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as food products or enzymatic reaction solutions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound. The challenge in HPLC analysis lies in achieving baseline separation of this compound from its structurally similar isomers, lactose and lactulose. Various HPLC methods have been developed and validated for this purpose, employing different stationary phases (columns) and detection techniques. researchgate.netnih.gov

One validated approach involves a dual HPLC system where lactose and epilactose are determined using a C18 reversed-phase column with an ion-pair reagent in the eluent, followed by UV detection after pre-column derivatization. researchgate.net This method demonstrated a detection limit of 4.73 mg/L for epilactose in milk samples. researchgate.net Another successful method utilizes a polymer-based amino Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Shodex VG-50 4E) with a mobile phase of acetonitrile, methanol, and water, coupled with a Refractive Index (RI) detector. nih.gov This HILIC method achieved baseline separation of lactulose, epilactose, and lactose in under 15 minutes. nih.gov High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) has also been shown to be a highly sensitive and selective method, with peak efficiencies for epilactose reaching up to 85,000 theoretical plates/meter. theanalyticalscientist.com

| HPLC Method | Column Type | Mobile Phase | Detector | Key Finding/Performance Metric |

| Dual HPLC | C18 Reversed-Phase | Ion-pair reagent eluent | UV (after derivatization) | Detection limit for epilactose in milk was 4.73 mg/L. researchgate.net |

| Amino HILIC | Shodex VG-50 4E (Polymer-based) | Acetonitrile/Methanol/Water (75/20/5) | Refractive Index (RI) | Baseline separation of epilactose from lactulose and lactose with a resolution of 2.29 and 1.98, respectively. nih.gov |

| HPAE-PAD | Anion Exchange (4µm particle size) | Aqueous NaOH gradient | Pulsed Amperometric Detection (PAD) | High peak efficiency for epilactose (up to 85,000 plates/meter) and excellent linearity. theanalyticalscientist.com |

| Isocratic HPLC | Not specified | Acetonitrile/Water (75:25) | Refractive Index (RI) | Good separation of five related compounds, including epilactose, within 15 minutes. |

Coupled Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Comprehensive Profiling

For unambiguous identification and comprehensive profiling, chromatography is often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing sugars like this compound in complex matrices such as milk products without the need for derivatization. mdpi.com High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from its isomers, lactulose and lactose, which is challenging due to their similar structures. researchgate.netshodexhplc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode for this separation, utilizing columns like the polymer-based amino column HILICpak VG-50 4E. shodex.comchromatographyonline.com

Once separated, the analyte flows into the mass spectrometer. Since this compound and its isomers have the identical molecular weight (342.3 g/mol ), the chromatographic separation is essential. lcms.cz In the MS, soft ionization techniques like Electrospray Ionization (ESI) are used, which keeps the molecule intact. Detection is often performed in negative ionization mode, monitoring for the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 341.3. lcms.cz This LC-MS coupling provides high sensitivity and selectivity, enabling the detection and quantification of this compound even at low concentrations. creative-proteomics.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. Following the derivatization process described previously (e.g., silylation), the volatile this compound derivative is separated by the GC. The eluting compound then enters the mass spectrometer, where it is ionized, typically by Electron Impact (EI). This high-energy ionization method causes the molecule to fragment in a predictable pattern. The resulting mass spectrum, which is a fingerprint of the molecule, can be compared against spectral libraries for confident identification. nih.govshimadzu.com

| Technique | Derivatization Required? | Typical Column Type | Common Detector(s) | Key Advantage |

|---|---|---|---|---|

| GC | Yes (e.g., Silylation) | DB-5MS or similar | Flame Ionization (FID) | High resolution for volatile compounds |

| LC-MS | No | HILIC (e.g., Amino-based) | Mass Spectrometry (MS) | High sensitivity and selectivity for non-volatile compounds in complex matrices mdpi.comlcms.cz |

| GC-MS | Yes (e.g., Silylation) | DB-5MS or similar | Mass Spectrometry (MS) | Provides structural information through fragmentation patterns shimadzu.com |

X-ray Crystallography of Associated Enzymes and Their Ligand Complexes

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic structure of macromolecules, including enzymes that interact with this compound. nih.gov The primary enzyme family responsible for hydrolyzing beta-galactosidic linkages, such as the one in lactose and its epimer, is the beta-galactosidases. nih.gov Although no crystal structure of a beta-galactosidase in a direct complex with this compound is currently available, extensive crystallographic work has been done on these enzymes, providing critical insights into their function.

Structures of beta-galactosidases from various sources, such as Penicillium sp. and Kluyveromyces lactis, have been solved to high resolution. nih.govresearchgate.net These studies reveal that beta-galactosidases are often large, multi-domain proteins. nih.gov The crystal structures pinpoint the precise architecture of the active site where the substrate binds and catalysis occurs. For instance, the structure of Penicillium sp. beta-galactosidase allowed for the identification of two crucial glutamic acid residues: Glu200, which acts as the proton donor, and Glu299, which functions as the catalytic nucleophile. nih.gov

Furthermore, crystallographic studies of these enzymes in complex with their product (galactose) or inhibitors provide a structural snapshot of how ligands are recognized and oriented within the active site. rcsb.orgrcsb.org This information serves as a robust foundation for understanding how a substrate like this compound would be accommodated and subsequently hydrolyzed, even in the absence of a specific co-crystal structure.

| Enzyme Source | PDB ID | Resolution (Å) | Key Finding |

|---|---|---|---|

| Penicillium sp. | 1TG7 | 1.90 | Identified catalytic residues Glu200 (proton donor) and Glu299 (nucleophile) nih.gov |

| Human | 3THC | 1.80 | Structure in complex with the product galactose, revealing binding interactions rcsb.org |

| Kluyveromyces lactis | - | 2.8 | Preliminary crystallographic analysis of a biotechnologically important beta-galactosidase nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Computational methods are essential for complementing experimental data, providing dynamic insights into molecular behavior and interactions that are often difficult to capture through static experimental techniques alone.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com This technique is highly valuable for investigating the conformational flexibility of this compound and its interactions with enzymes. mdpi.comuni-saarland.de

In a typical MD simulation, a 3D model of this compound would be placed in a simulated aqueous environment. The simulation solves Newton's equations of motion for the system, allowing researchers to observe how the molecule behaves over nanoseconds to microseconds. youtube.com This can reveal the preferred conformations of the disaccharide, the dynamics of its glycosidic bond, and its hydrogen-bonding network with surrounding water molecules.

When applied to a protein-ligand complex, such as this compound bound to beta-galactosidase, MD simulations can assess the stability of the binding pose predicted by docking. plos.org It allows for the observation of subtle conformational changes in both the ligand and the enzyme's active site upon binding, providing a more dynamic and realistic picture of the molecular recognition process. mdpi.com

While X-ray crystallography provides high-resolution experimental structures, the process can be challenging and time-consuming. Artificial intelligence-based tools like AlphaFold2 have revolutionized structural biology by enabling highly accurate prediction of protein 3D structures directly from their amino acid sequences. nih.govyoutube.com

AlphaFold2 is not used to predict the structure of a small molecule like this compound. Instead, its power lies in generating reliable models of associated enzymes (e.g., beta-galactosidases, cellobiose (B7769950) 2-epimerases) for which experimental structures may be lacking. nih.govebi.ac.uk The accuracy of an AlphaFold2 model is assessed by a confidence score called the predicted Local Distance Difference Test (pLDDT), with higher scores indicating greater confidence in the predicted atomic coordinates. researchgate.net

These predicted protein structures, once validated, can serve as high-quality templates for further computational studies. nih.gov They provide the essential 3D framework needed to perform molecular docking and molecular dynamics simulations to investigate how this compound binds and interacts with its target enzyme, thereby bridging gaps in experimental structural data. nih.govebi.ac.uk

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as an enzyme's active site) to form a stable complex. nih.gov The primary goal is to predict the binding mode and estimate the binding affinity, often expressed as a docking score.

Using a 3D structure of a target enzyme like beta-galactosidase (obtained from crystallography or AlphaFold2), a 3D model of this compound can be computationally "docked" into the active site. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field that approximates the binding free energy. nih.gov

The results of a docking study can:

Identify the most likely binding pose of this compound.

Detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Compare the binding affinity of this compound to that of other substrates, like lactose, to understand substrate specificity. nih.gov

These predictions provide valuable hypotheses about the molecular basis of substrate recognition that can guide further experimental research, such as site-directed mutagenesis studies to probe the function of specific active site residues.

Biochemical Interactions and Metabolic Pathways

Substrate Recognition and Enzymatic Transformation in Non-Host Systems

The enzymatic conversion of lactose (B1674315) to beta-epilactose is a key area of research, primarily involving the enzyme cellobiose (B7769950) 2-epimerase (CE). tandfonline.comdoi.org This enzyme catalyzes the reversible epimerization of the D-glucose (B1605176) residue at the reducing end of β-(1→4)-linked disaccharides to a D-mannose (B1359870) residue. tandfonline.comnih.gov This process is not limited to cellobiose, from which the enzyme derives its name, but is also effective on lactose, yielding this compound (β-D-galactopyranosyl-(1→4)-D-mannose). tandfonline.comscispace.com

The catalytic mechanism of CE involves a proton abstraction and addition process facilitated by two histidine residues within its (α/α)6-barrel catalytic domain. nih.gov Structural studies of CE from various microorganisms, such as Rhodothermus marinus (RmCE), have provided detailed insights into substrate binding. nih.gov These studies revealed that even when cellobiose or lactose are used as substrates in crystal soaking experiments, the epimerized products, including this compound, are observed in the catalytic site, indicating that the enzyme can perform its catalytic function within the crystal structure. nih.gov

Kinetic analyses of different CEs have shown that while they act on cellobiose and lactose, their catalytic efficiency (kcat/Km) is often higher for β-(1→4)-mannooligosaccharides, suggesting a primary role in β-mannan metabolism. tandfonline.com For instance, the CE from Ruminococcus albus (RaCE) shows a higher catalytic efficiency for β-D-mannopyranosyl-(1→4)-D-mannose (Manβ1-4Man) compared to cellobiose and lactose. tandfonline.com Despite this, the ability of CEs to efficiently convert lactose into this compound has positioned them as valuable tools for producing this functional oligosaccharide. tandfonline.comresearchgate.net Researchers have also explored modifying the substrate binding sites of CEs to alter their activity, for example, to increase the production of lactulose (B1674317), an isomer of lactose, by hindering the final epimerization step to this compound. nih.gov

Microbial Metabolism and In Vitro Fermentation Dynamics

The prebiotic potential of this compound is a central theme in its metabolic studies, focusing on its utilization by specific beneficial gut bacteria and its impact on the broader gut microbial ecosystem. nih.govnih.gov

Utilization by Specific Microbial Strains (e.g., Bifidobacterium, Lactobacillus)

Initial suggestions of this compound's prebiotic activity stemmed from its ability to support the in vitro growth of specific beneficial microbial strains. nih.gov Studies have demonstrated that this compound promotes the proliferation of various Bifidobacterium species, including Bifidobacterium adolescentis, Bifidobacterium breve, and Bifidobacterium catenalatum. nih.gov Similarly, an increase in Lactobacilli populations has been observed in the presence of this compound. researchgate.net For instance, a positive correlation has been found between the abundance of Bifidobacterium pseudocatenulatum and the production of lactate (B86563) and acetate (B1210297) during this compound fermentation. nih.gov In contrast, the growth of bacteria from the classes Clostridia or Bacteroidetes has been shown to be inhibited. researchgate.net This selective utilization highlights the specific metabolic capabilities of these probiotic bacteria to degrade and ferment this compound.

In Vitro Fermentation Studies with Complex Microbial Communities (e.g., Human Fecal Microbiota)

In vitro fermentation studies using human fecal microbiota have provided a more comprehensive understanding of this compound's effects on the complex gut ecosystem. nih.govresearchgate.net These studies have consistently shown that this compound is readily fermented by the gut microbiota. nih.govresearchgate.net In one such study, complete consumption of this compound was observed within 24 hours of fermentation. mdpi.com

The fermentation of this compound has been shown to induce significant changes in the microbial community structure. nih.govresearchgate.net A notable effect is a pronounced increase in the Actinobacteria phylum. nih.gov Furthermore, the fermentation of this compound has been reported to stimulate the growth of beneficial genera such as Bifidobacterium, Megamonas, Blautia, and Phascolarctobacterium. nih.govresearchgate.net These findings suggest that the prebiotic effects of this compound may be consistent across individuals with different dietary habits, as similar results were observed in fecal samples from donors on both Mediterranean and vegan diets. nih.gov

Production and Analysis of Short-Chain Fatty Acids (SCFAs) as Metabolic Products

A key outcome of the microbial fermentation of this compound is the production of short-chain fatty acids (SCFAs), which are crucial for gut health. nih.govdntb.gov.ua The fermentation of this compound leads to the production of significant amounts of acetate, propionate, and, most notably, butyrate (B1204436). nih.govmdpi.com

In comparative studies, the fermentation of this compound resulted in a significantly higher production of total SCFAs compared to other prebiotics like lactulose and raffinose. mdpi.com The most striking finding is the substantial increase in butyrate production. nih.govnih.gov For a donor on a Mediterranean diet, butyrate production was 70- and 63-fold higher with this compound compared to lactulose and raffinose, respectively. nih.govresearchgate.net For a donor on a vegan diet, the increase was 29- and 89-fold, respectively. nih.govresearchgate.net This pronounced butyrate-promoting effect is a key characteristic of this compound's prebiotic potential. nih.govnih.gov In addition to SCFAs, the fermentation of this compound also leads to the production of gases such as hydrogen (H₂) and carbon dioxide (CO₂). mdpi.com

Modulation of Microbial Community Structure and Functional Gene Expression

The fermentation of this compound not only alters the composition of the gut microbiota but also modulates its functional capacity. The observed shifts in microbial populations, particularly the increase in butyrate-producing bacteria, indicate a direct influence on the metabolic output of the gut microbiome. nih.govnih.gov The increase in beneficial bacteria like Bifidobacterium and the concurrent inhibition of potentially harmful bacteria from the Clostridia and Bacteroidetes classes suggest a favorable modulation of the gut environment. researchgate.net

Interactions within Broader Carbohydrate Metabolic Networks (e.g., Mannan (B1593421) Metabolism)

The enzymatic machinery responsible for this compound production, specifically cellobiose 2-epimerase (CE), is intrinsically linked to broader carbohydrate metabolic networks, particularly the metabolism of β-mannan. nih.gov The genes encoding for CE are often found in close proximity to genes for β-mannoside hydrolase and 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) in bacterial genomes. nih.govscispace.com

This genetic arrangement suggests a coordinated metabolic pathway where CE plays a crucial role. nih.gov In this pathway, β-D-mannopyranosyl-(1→4)-D-mannose, a product of mannan degradation, is epimerized by CE to β-D-mannopyranosyl-(1→4)-D-glucose. tandfonline.comnih.gov This product is then further metabolized through phosphorolysis. nih.gov The high catalytic efficiency of some CEs for mannan-derived oligosaccharides supports this proposed biological role. tandfonline.comjst.go.jp Therefore, the study of this compound and its producing enzyme, CE, provides insights into the intricate connections between different carbohydrate metabolic pathways within microorganisms. nih.gov

Research Applications and Prospective Avenues

Beta-Epilactose as a Biochemical Probe in Glycoscience

In the intricate field of glycoscience, which explores the roles of sugars in biology, this compound serves as a valuable biochemical probe. Its structural similarity to lactose (B1674315), yet with a key difference at the C-2 position of the glucose unit, allows researchers to investigate the specificity and mechanisms of carbohydrate-binding proteins and enzymes. For instance, the presence of 3'-sialyl-epilactose, an epimer of 3'-sialyl lactose, has been detected in human urine, suggesting its involvement in or as a marker for certain biological processes, potentially including disease states like cancer. nih.gov The ability to distinguish between epimers like lactose and epilactose (B123685) is crucial for understanding the fine-tuned recognition events that govern many physiological and pathological pathways.

Utility in Mechanistic Studies of Carbohydrate-Active Enzymes

This compound is instrumental in elucidating the mechanistic details of carbohydrate-active enzymes, particularly cellobiose (B7769950) 2-epimerases (CEases). These enzymes catalyze the interconversion of the D-glucose (B1605176) residue to a D-mannose (B1359870) residue at the reducing end of β-1,4-linked oligosaccharides. nih.gov By using this compound as a substrate or product, researchers can probe the catalytic mechanisms of these enzymes.

Crystal structure analyses of CEases in complex with this compound have provided static snapshots of the enzyme-substrate interactions, revealing key amino acid residues involved in substrate binding and catalysis. nih.gov For example, studies on Rhodothermus marinus CE (RmCE) have shown how specific residues interact with the reducing and non-reducing ends of the sugar, facilitating the epimerization process through a series of steps including ring opening and proton abstraction/re-addition. nih.govoup.com These mechanistic insights are fundamental for understanding how these enzymes function and for designing new biocatalysts.

Development as a Reference Standard for Analytical and Biotechnological Processes

The increasing interest in this compound for various applications necessitates its availability as a high-purity reference standard for analytical and biotechnological processes. chiroblock.compharmtech.com Reference standards are crucial for the accurate quantification and identification of compounds in complex mixtures, such as in food products or during enzymatic production. pharmtech.comresearchgate.net

The United States Pharmacopeia (USP) provides a reference standard for epilactose, which is intended for use in quality tests and assays. sigmaaldrich.comsigmaaldrich.cn This availability is critical for ensuring the consistency and quality of products containing epilactose and for validating the analytical methods used for its detection. pharmtech.comresearchgate.net The development of robust analytical techniques, such as dual high-performance liquid chromatography (HPLC) analysis, allows for the precise quantification of epilactose, even in the presence of high concentrations of lactose. researchgate.net

Bioengineering and Protein Engineering Strategies for Enzyme Systems

The enzymatic production of this compound from lactose using cellobiose 2-epimerases is a key area of research. doi.org To improve the efficiency and feasibility of this bioconversion, bioengineering and protein engineering strategies are being employed. tandfonline.comcolumbia.edu These strategies aim to enhance the properties of CEases, such as their catalytic efficiency, thermostability, and selectivity. tandfonline.com

Protein engineering techniques, including directed evolution and rational design, have shown promise in modifying these enzymes to overcome limitations for large-scale production. tandfonline.com For example, research has focused on engineering CEases to have higher activity and to favor the production of epilactose over other by-products like lactulose (B1674317). nih.gov Furthermore, the development of food-grade recombinant expression systems, such as in Bacillus subtilis, is a significant step towards the safe and industrial-scale production of epilactose. researchgate.netresearchgate.net Enzyme immobilization is another strategy being explored to reduce production costs by allowing for enzyme reuse. tandfonline.com

Applications in Sustainable Biorefining of Dairy By-products

The dairy industry generates large volumes of whey, a by-product rich in lactose. nih.gov The conversion of this lactose into value-added products like this compound is a prime example of sustainable biorefining. doi.orgnih.govresearchgate.net This approach addresses the environmental concerns of whey disposal while creating a valuable functional food ingredient. nih.govmdpi.com

The enzymatic conversion of lactose in whey permeate to epilactose presents a promising avenue for the valorization of this dairy by-product. nih.govresearchgate.net Biorefinery concepts are being developed to integrate the production of epilactose and other bioactive compounds from whey, contributing to a circular economy and reducing waste. nih.gov Membrane filtration technologies can be employed to concentrate lactose from whey, providing a suitable substrate for enzymatic conversion. dairyfoods.com